molecular formula C11H11NO4 B3289473 5,7-dimethoxy-1H-indole-3-carboxylic acid CAS No. 858233-93-9

5,7-dimethoxy-1H-indole-3-carboxylic acid

Cat. No. B3289473
CAS RN: 858233-93-9
M. Wt: 221.21 g/mol
InChI Key: PLBQNWMYFPPLSK-UHFFFAOYSA-N
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Description

Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used in the treatment of various disorders .


Synthesis Analysis

Indole derivatives can be synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . Liu et al. have developed a method for the preparation of 3-alkoxycarbonyl derivatives of indole, based on the reaction of substituted o-iodoaniline with dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using InChI codes . For example, the InChI code for 4,7-dimethoxy-1H-indole-2-carboxylic acid is 1S/C11H11NO4/c1-15-8-3-4-9 (16-2)10-6 (8)5-7 (12-10)11 (13)14/h3-5,12H,1-2H3, (H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined by various methods. For example, the melting point of 4,7-dimethoxy-1H-indole-2-carboxylic acid is 204-205 degrees Celsius .

Mechanism of Action

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

Safety and Hazards

The safety and hazards of indole derivatives can vary. For example, some chemicals are considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

Indole derivatives have shown good therapeutic prospects and their application in intestinal and liver diseases is being studied . The development of novel methods of synthesis has attracted the attention of the chemical community .

properties

IUPAC Name

5,7-dimethoxy-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-6-3-7-8(11(13)14)5-12-10(7)9(4-6)16-2/h3-5,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBQNWMYFPPLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694594
Record name 5,7-Dimethoxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethoxy-1H-indole-3-carboxylic acid

CAS RN

858233-93-9
Record name 5,7-Dimethoxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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